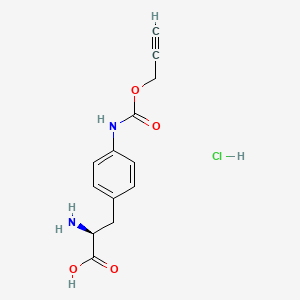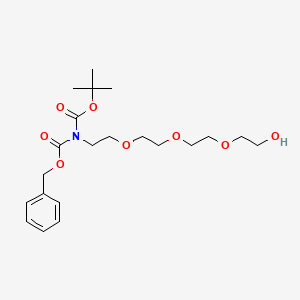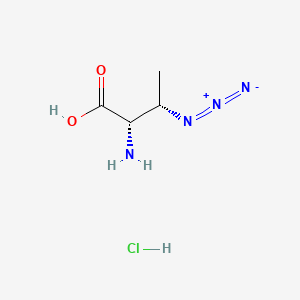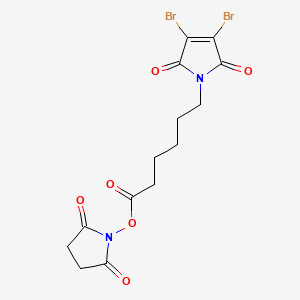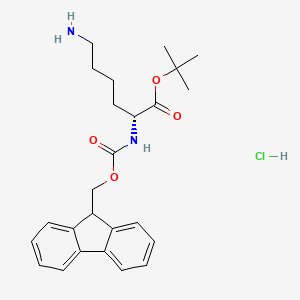
Fmoc-D-Lys-OtBu HCl
Overview
Description
Fmoc-D-Lys-OtBu HCl is an N-Fmoc-protected form of D-Lysine . It is the unnatural isomer of L-Lysine that has the ability to reduce non-enzymatic glycation in vitro . It also exists as polypeptide chains of poly-D-lysine, a nonspecific adhesion-promoting molecule that has the potential to be a polymeric drug carrier .
Synthesis Analysis
The synthesis of Fmoc-D-Lys-OtBu HCl involves the use of Nα-Fmoc-protected lysine, with an unprotected side chain . This serves as the starting material for novel side-chain modified lysine building blocks for Fmoc SPPS . The synthesis in solution of the Lys/γ-Glu building block, Fmoc-Lys- (Pal-γ-Glu-OtBu)-OH, is a key step in these strategies .
Molecular Structure Analysis
The molecular formula of Fmoc-D-Lys-OtBu HCl is C25H33ClN2O4 . Its molecular weight is 461.0 g/mol . The IUPAC name is tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride .
Chemical Reactions Analysis
The chemical reactions involving Fmoc-D-Lys-OtBu HCl are typically related to the cleavage of methyl esters, which requires either highly basic or acidic conditions . These conditions are not compatible with Fmoc or acid-labile protecting groups . Therefore, orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids are needed .
Physical And Chemical Properties Analysis
Fmoc-D-Lys-OtBu HCl has a molecular weight of 461.0 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 11 . Its exact mass and monoisotopic mass are 460.2128852 g/mol . Its topological polar surface area is 90.6 Ų .
Scientific Research Applications
Hydrogel Construction
Fmoc-D-Lys-OtBu HCl is used in the construction of hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. These materials find a wide range of applications, particularly in biomedical fields .
pH-Controlled Ambidextrous Gelation
Fmoc-D-Lys-OtBu HCl exhibits pH-controlled ambidextrous gelation . This means it can form gels in both water (hydrogelation) and organic solvents (organogelation) at different pH values . This property is significant among gelators and can be leveraged in various applications.
High Thermal Stability
Fmoc-D-Lys-OtBu HCl has high thermal stability, even at low minimum hydrogelation concentration . This makes it suitable for applications that require stability under high-temperature conditions.
Dye Removal Properties
Fmoc-D-Lys-OtBu HCl has dye removal properties . This suggests potential applications in environmental science, particularly in water treatment processes where dye removal is often necessary.
Drug Carrier
Fmoc-D-Lys-OtBu HCl can act as a drug carrier . This is particularly useful in the field of medicine, where it can be used to deliver drugs to specific parts of the body.
Tissue Engineering
Fmoc-D-Lys-OtBu HCl can be used in tissue engineering . For instance, Fmoc-K3 hydrogel, which is more rigid, acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Biomedical Applications
Fmoc-D-Lys-OtBu HCl has potential biomedical applications . Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Mitochondria-Targeting Applications
Fmoc-D-Lys-OtBu HCl can be used in mitochondria-targeting applications . For instance, mitochondria-targeting gold nanostar (AuNS) and anticarcinogen DOX were co-encapsulated in hyaluronic acid (HA) protective shell for tumor-targeting synergistic photothermal/chemo-therapy .
Mechanism of Action
Target of Action
Fmoc-D-Lys-OtBu HCl is primarily used as a protecting group in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-D-Lys-OtBu HCl acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Biochemical Pathways
The Fmoc group plays a crucial role in the Solid-Phase Peptide Synthesis (SPPS) . . This allows for the sequential addition of amino acids to a growing peptide chain.
Result of Action
The primary result of Fmoc-D-Lys-OtBu HCl’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting amine groups during synthesis, Fmoc-D-Lys-OtBu HCl helps ensure that peptide bonds form at the desired locations.
Action Environment
The action of Fmoc-D-Lys-OtBu HCl is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed in a basic environment . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate time.
Future Directions
properties
IUPAC Name |
tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDFFDJUDIORFU-VZYDHVRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











